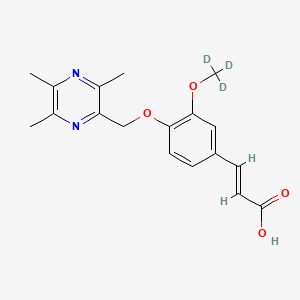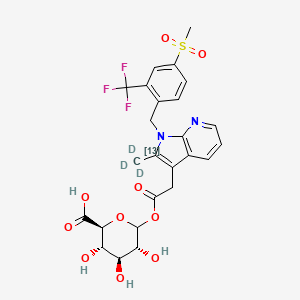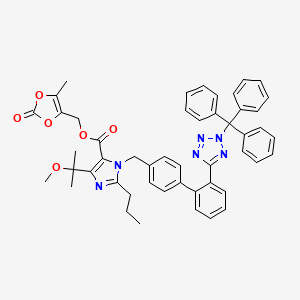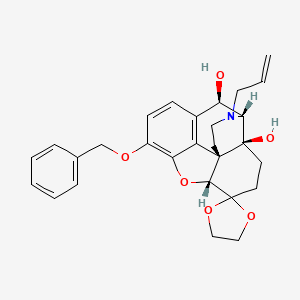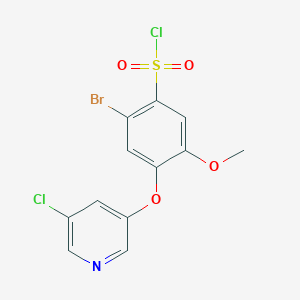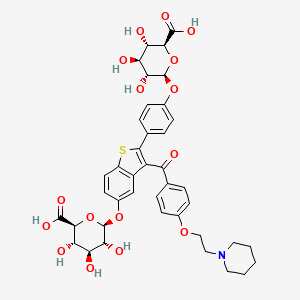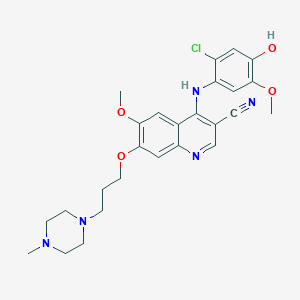
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a hydroxypropylamino group attached to a phenylpropanone backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpropanone backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxypropylamino group: This step involves the reaction of the phenylpropanone with 3-aminopropanol under controlled conditions to introduce the hydroxypropylamino group.
Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
化学反应分析
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropanone backbone can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride can be compared with similar compounds like:
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one: The non-hydrochloride form, which may have different solubility and stability properties.
3-Hydroxypropylamino derivatives: Compounds with similar hydroxypropylamino groups but different backbones, which may exhibit different biological activities.
Phenylpropanone derivatives: Compounds with similar phenylpropanone backbones but different substituents, which may have different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
2-(3-hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(13-8-5-9-14)12(15)11-6-3-2-4-7-11;/h2-4,6-7,10,13-14H,5,8-9H2,1H3;1H |
InChI 键 |
OQLOCSPAHVCUGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)NCCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
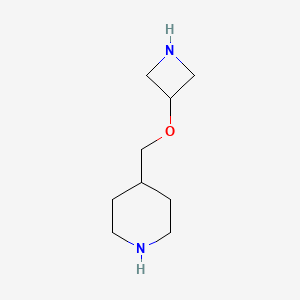
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
